油酸乙酯

描述

Oleyl acetate is a chemical compound that has been studied for various applications, including as a component of insect sex pheromones. It can be synthesized using oleyl alcohol and acetic anhydride, with the process involving a molar ratio of oleyl alcohol to acetic anhydride at 1/1.7 at 25°C for 3 hours, using 0.2% of p-toluenesulfonic acid as a catalyst relative to the total amount of oleyl alcohol and acetic anhydride. This compound has been characterized using IR and ^1H-NMR techniques (Kong, 2009).

Synthesis Analysis

The synthesis of oleyl acetate involves direct reactions of olefins with aromatic compounds, utilizing catalysts such as palladium(II) acetate for the arylation of olefins. This process enables the production of aryl-substituted olefins through direct substitution of the aromatic compound for hydrogen on the double bond of the olefin, with palladium salts and reduced palladium metal facilitating the reaction. The reaction can be made catalytic with respect to the palladium salts by using cupric acetate or silver acetate, and air as reoxidants, offering a convenient method for synthesizing a wide variety of olefinic compounds (Fujiwara et al., 1969).

Molecular Structure Analysis

The molecular structure of oleyl acetate and its derivatives can be analyzed through various chemical reactions and catalytic processes. Studies have shown that reactions involving palladium(II) acetate, rhodium(III) catalysis, and gold-catalyzed processes play significant roles in determining the molecular structure and stereochemistry of the resulting compounds. These reactions often involve C-H bond activation, direct olefination, and O-acyl migration/cyclopropanation sequences, which significantly influence the structural characteristics of oleyl acetate and related olefinic compounds (Feng, Feng, & Loh, 2013); (Barbazanges, Gimbert, & Fensterbank, 2023).

Chemical Reactions and Properties

Oleyl acetate's chemical properties are influenced by its reactions with various catalysts and reactants. For example, the arylation of olefins with palladium(II) acetate demonstrates the compound's reactivity and its potential for forming aryl-substituted products. Similarly, the oxidant-free Rh(III)-catalyzed direct C-H olefination of arenes with allyl acetates showcases the compound's ability to undergo significant chemical transformations. These reactions highlight the versatility of oleyl acetate in synthetic chemistry (Fujiwara et al., 1969); (Feng, Feng, & Loh, 2013).

Physical Properties Analysis

While specific studies on the physical properties of oleyl acetate, such as its melting point, boiling point, and solubility, were not directly identified in the available literature, these properties can typically be inferred based on its chemical structure. Oleyl acetate's long hydrocarbon chain suggests that it would exhibit properties typical of other long-chain esters, including being a liquid at room temperature and having relatively low solubility in water.

Chemical Properties Analysis

The chemical properties of oleyl acetate, including its reactivity in synthesis and catalysis, have been demonstrated through various reactions. The compound participates in arylation reactions facilitated by palladium(II) acetate, and it can be involved in direct olefination and cyclopropanation reactions. These reactions not only provide insights into oleyl acetate's chemical behavior but also highlight its potential applications in organic synthesis and materials science (Fujiwara et al., 1969); (Feng, Feng, & Loh, 2013); (Barbazanges, Gimbert, & Fensterbank, 2023).

科学研究应用

表面活性剂研究

油酸乙酯:已被研究为一种潜在的扩展表面活性剂。 扩展表面活性剂包含中间极性基团,可提供更好的界面性能,并具有更高的耐盐性和耐温性 。 特别是,人们研究了油醇基扩展表面活性剂(如油醇聚乙二醇-聚丙二醇硫酸酯(OE3P3S))的吸附和聚集行为。 这些研究对于理解囊泡和液晶乳液的形成至关重要,这对于开发新材料和在各个行业的应用具有重要意义 。

纳米粒子合成

油酸乙酯在纳米粒子的合成中发挥作用。 它在形成金属乙酰丙酮酸盐(广泛用于纳米粒子研究的配位络合物)的过程中充当前体。 油酸乙酯能够与金属形成稳定的络合物,使其在制造具有特定特性的纳米粒子方面具有价值,这些纳米粒子可用于电子、医药和催化领域 。

高分子科学

在高分子科学中,油酸乙酯衍生的金属乙酰丙酮酸盐用作催化剂和结构单元。 它们参与聚合反应和聚合物结构的创建。 这些金属络合物的独特特性使人们能够开发出具有所需物理和化学特性的聚合物 。

催化

油酸乙酯的催化特性在有机合成中得到利用。 从油酸乙酯衍生的金属烯醇盐用于多种催化反应,为合成方法的进步做出了贡献。 这些催化剂旨在提高化学转化中的选择性、反应性和原子经济性 。

作用机制

属性

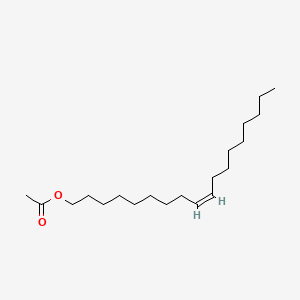

IUPAC Name |

[(Z)-octadec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGAZRPDUOHMAF-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025540 | |

| Record name | Oleyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow liquid; Fatty aroma with fruity undertones | |

| Record name | cis-9-Octadecenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |

| Record name | cis-9-Octadecenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865-0.874 (20°) | |

| Record name | cis-9-Octadecenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

693-80-1 | |

| Record name | Oleyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 9-octadecenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-OCTADECENYL ACETATE, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1ETP025C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is oleyl acetate and how is it synthesized?

A1: Oleyl acetate is a fatty acid ester primarily known for its use in insect pheromone research. It is synthesized through an esterification reaction between oleyl alcohol and acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. []

Q2: How is oleyl acetate characterized?

A2: Oleyl acetate can be characterized using spectroscopic techniques like Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (¹H-NMR). These methods help confirm the structure and purity of the synthesized compound. []

Q3: What are the applications of oleyl acetate in chemical reactions?

A3: Oleyl acetate, being an unsaturated ester, serves as a valuable starting material in metathesis reactions. It can undergo self-metathesis or co-metathesis with other alkenes to produce novel compounds. For instance, it can react with 3-hexene in a co-metathesis reaction. These reactions are catalyzed by metal catalysts, typically tungsten or rhenium-based complexes. []

Q4: Has oleyl acetate been investigated in any biological studies?

A4: While oleyl acetate is best known for its role in insect pheromones, it has also been studied for potential biological activity. One study explored its impact on the enzyme L-asparaginase in the organism Tetrahymena pyriformis. []

Q5: Can oleyl acetate be used in microencapsulation?

A5: Yes, oleyl acetate can be encapsulated within microcapsules using techniques like complex coacervation. This process often utilizes biopolymers like whey protein and gum acacia to form a shell around the oleyl acetate core. []

Q6: What factors influence the encapsulation of oleyl acetate in microcapsules?

A6: Several factors influence the success of oleyl acetate encapsulation within microcapsules. These factors include the pH of the solution, the ratio of whey protein to gum acacia used in the coacervation process, and the overall concentration of these wall materials. Optimal conditions have been identified for maximizing encapsulation efficiency. []

Q7: What is the morphology of microcapsules containing oleyl acetate?

A7: Microcapsules containing oleyl acetate, prepared via complex coacervation, typically exhibit a core-shell structure. Scanning Electron Microscopy (SEM) reveals that these microcapsules have a size range of 5-8 micrometers, with the oleyl acetate core enclosed within the shell. []

Q8: How does the concentration of wall materials affect the encapsulation of oleyl acetate in microcapsules?

A8: The concentration of wall materials, like whey protein and gum acacia, plays a significant role in oleyl acetate encapsulation. Studies show that lower concentrations of wall material tend to result in a higher encapsulation rate of the core material. []

Q9: Can oleyl acetate be separated from saturated esters?

A9: Yes, oleyl acetate, being an unsaturated ester, can be separated from saturated esters like stearyl acetate using the mercuric acetate adduct method. This technique leverages the differential reactivity of unsaturated compounds with mercuric acetate, enabling their separation based on the formation of adducts. Thin Layer Chromatography (TLC) serves as a suitable method for this separation. []

Q10: What are the potential applications of oleyl acetate in color filters?

A10: Oleyl acetate has shown potential as a fluidity-improving agent in pigment dispersions used for color filters. Incorporating oleyl acetate into these formulations can enhance pigment dispersibility and lead to more homogeneous coating films with improved contrast in color filters. []

Q11: Are there any known reactions of oleyl acetate with cyclic compounds?

A11: Yes, oleyl acetate can undergo cycloaddition reactions with nitrile oxides, which are typically generated in situ from precursors like nitromethyl compounds or nitro-acetate esters. The reaction results in the formation of isoxazolines, cyclic compounds containing both oxygen and nitrogen within the ring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)

![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)

![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)

![N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide](/img/structure/B1240269.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)